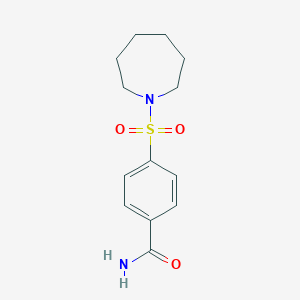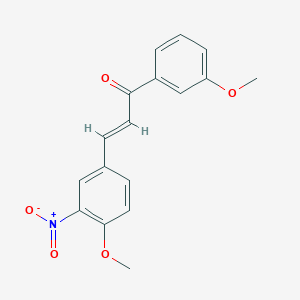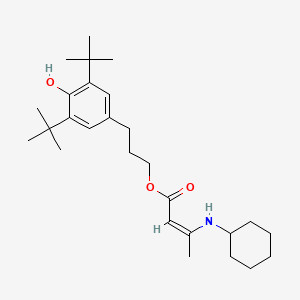![molecular formula C16H20N2O5S2 B5329039 4-methoxy-3-[methyl(methylsulfonyl)amino]-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B5329039.png)
4-methoxy-3-[methyl(methylsulfonyl)amino]-N-(2-methylphenyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methoxy-3-[methyl(methylsulfonyl)amino]-N-(2-methylphenyl)benzenesulfonamide, also known as MMS, is a chemical compound that has been widely used in scientific research. It is a sulfonamide-based compound that has been found to have various biochemical and physiological effects.
科学研究应用
4-methoxy-3-[methyl(methylsulfonyl)amino]-N-(2-methylphenyl)benzenesulfonamide has been extensively used in scientific research for its various applications. It has been found to be a potent inhibitor of carbonic anhydrase IX (CAIX), which is overexpressed in various cancers. This compound has been used in the development of CAIX-targeted therapies for cancer treatment. It has also been used in the development of imaging agents for the detection of CAIX expression in tumors.
作用机制
The mechanism of action of 4-methoxy-3-[methyl(methylsulfonyl)amino]-N-(2-methylphenyl)benzenesulfonamide involves the inhibition of CAIX, which plays a crucial role in the regulation of pH in cancer cells. By inhibiting CAIX, this compound disrupts the pH regulation in cancer cells, leading to their death. This compound has also been found to inhibit other enzymes, such as sulfonamide-sensitive carbonic anhydrases.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been found to induce apoptosis, inhibit angiogenesis, and enhance the efficacy of chemotherapy. Additionally, this compound has been found to have anti-inflammatory and analgesic effects.
实验室实验的优点和局限性
4-methoxy-3-[methyl(methylsulfonyl)amino]-N-(2-methylphenyl)benzenesulfonamide has several advantages for lab experiments. It is a potent inhibitor of CAIX, making it an ideal compound for the development of CAIX-targeted therapies and imaging agents. This compound has also been found to have low toxicity and high selectivity towards CAIX. However, this compound has some limitations for lab experiments. It is a sulfonamide-based compound, which may limit its use in certain experiments. Additionally, this compound has not been extensively studied for its pharmacokinetics and pharmacodynamics.
未来方向
There are several future directions for the research on 4-methoxy-3-[methyl(methylsulfonyl)amino]-N-(2-methylphenyl)benzenesulfonamide. One of the directions is the development of this compound-based therapies for cancer treatment. This compound has shown promising results in preclinical studies, and further research is needed to evaluate its efficacy in clinical trials. Another direction is the development of this compound-based imaging agents for the detection of CAIX expression in tumors. This compound has the potential to be used as a diagnostic tool for the early detection of cancer. Additionally, further research is needed to understand the pharmacokinetics and pharmacodynamics of this compound, which will help in the development of optimal dosing strategies.
Conclusion:
In conclusion, this compound is a sulfonamide-based compound that has been extensively used in scientific research. It has various applications in cancer treatment and imaging, and its mechanism of action involves the inhibition of CAIX. This compound has several advantages for lab experiments, but it also has some limitations. Future research on this compound should focus on the development of this compound-based therapies and imaging agents, as well as understanding its pharmacokinetics and pharmacodynamics.
合成方法
The synthesis of 4-methoxy-3-[methyl(methylsulfonyl)amino]-N-(2-methylphenyl)benzenesulfonamide involves the reaction of 4-methoxy-3-nitrobenzenesulfonamide with methylsulfonyl chloride and 2-methylphenylamine in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of this compound. The synthesis method has been well-established and has been used in various scientific research studies.
属性
IUPAC Name |
4-methoxy-3-[methyl(methylsulfonyl)amino]-N-(2-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5S2/c1-12-7-5-6-8-14(12)17-25(21,22)13-9-10-16(23-3)15(11-13)18(2)24(4,19)20/h5-11,17H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPPNBHBLQQOTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)OC)N(C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-bromophenyl)-5-[4-(dimethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5328970.png)
![4-(3-fluoro-4-methoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5328977.png)

![N-[3-(1H-imidazol-1-yl)propyl]-2-(isopropylthio)benzamide](/img/structure/B5328995.png)
![4-{[2-(3,4-dimethoxyphenyl)ethyl][1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5328999.png)


![4-(4-bromobenzoyl)-5-(2,3-dimethoxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5329022.png)
![N-[5-methoxy-2-(4-morpholinyl)phenyl]-4-methylbenzamide](/img/structure/B5329030.png)
![ethyl 2-[4-(allyloxy)-3,5-diiodobenzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5329037.png)
![5-amino-3-{1-cyano-2-[5-(2,4-dichlorophenyl)-2-furyl]vinyl}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5329055.png)

![N-[(3-methyl-2-thienyl)methyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B5329064.png)